{[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonothioyl]thio}acetic acid
Description
This compound belongs to a class of chemicals characterized by complex tricyclic structures with significant biological and chemical properties. Research into similar structures has highlighted their synthesis under specific conditions, providing a foundation for understanding the compound .
Synthesis Analysis
One-pot synthesis techniques have been employed for structurally related compounds, demonstrating efficient methodologies under microwave irradiation and solvent-free conditions. These methods utilize simple starting materials and catalysts, such as NaHSO4, to achieve high yields in short times, indicating potential pathways for synthesizing the compound of interest (Qing-fang Cheng et al., 2012).
Molecular Structure Analysis
Crystal structure analysis using X-ray diffraction (XRD) has been pivotal in understanding the geometric and electronic structure of related compounds. Such analyses reveal the conformational properties and stability of these molecules, which is essential for predicting the behavior of "{[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)carbonothioyl]thio}acetic acid" (A. Magerramov et al., 2010).
Chemical Reactions and Properties
The reactivity of similar tricyclic systems under various conditions has been explored, including reactions with thiourea, urea, and other nucleophiles. These studies contribute to understanding the functional group transformations and reactivity patterns of the compound, which are crucial for its chemical manipulation and application (Hojatollah Salehi et al., 2006).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystallinity have been determined for related compounds. These properties are influenced by the molecular structure and are important for predicting the compound's behavior in different environments (A. Aydın et al., 2010).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and stability under different conditions, have been studied. Such investigations provide insights into the compound's reactivity and potential chemical transformations, essential for its application in synthesis and material science (S. Bahekar & D. Shinde, 2004).
properties
IUPAC Name |
2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioyl)sulfanylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c17-12-3-1-2-11-10-4-9(6-16(11)12)5-15(7-10)14(20)21-8-13(18)19/h1-3,9-10H,4-8H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHGBKJKGOWVKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)SCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24802600 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
{[(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonothioyl]thio}acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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